N-(3,4-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound based on diverse research findings.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A 3,4-dimethoxyphenyl moiety.
- An imidazo[1,2-c]quinazolin derivative linked via a thioacetyl group.
This unique combination of functional groups is believed to contribute to its biological properties.
Synthesis
The synthesis of this compound involves multi-step reactions:
- Formation of the imidazoquinazoline core through cyclization reactions.
- Thioacetylation to introduce the thio group.
- Acetylation to form the final product.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance:
- Cytotoxicity Assays : The compound showed significant inhibition against various cancer cell lines (e.g., HCT116 and MCF7), with IC50 values indicating effective cytotoxicity.
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of specific kinases involved in cancer cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, the compound also demonstrates antimicrobial activity:
- Antibacterial and Antifungal Tests : The compound was evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth.
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 12.5 µg/mL | |
Candida albicans | 15.0 µg/mL |
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications in the structure significantly impact biological activity:
- Methoxy Substituents : The presence of methoxy groups on the phenyl ring enhances lipophilicity and biological activity.
- Thio Group : The thio linkage is crucial for maintaining the compound's interaction with biological targets.
Case Studies
Several case studies highlight the efficacy of similar compounds derived from imidazoquinazolines:
-
Study on Imidazoquinazolines : A series of derivatives were tested for their anticancer activity across multiple cell lines, revealing that modifications led to enhanced potency against resistant cancer types .
- Results indicated that certain substitutions could lead to IC50 values as low as 0.25 µM against ovarian cancer cells.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-12-20(27)25-19(22-12)14-6-4-5-7-15(14)24-21(25)30-11-18(26)23-13-8-9-16(28-2)17(10-13)29-3/h4-10,12H,11H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVIKFNDVKLRJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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